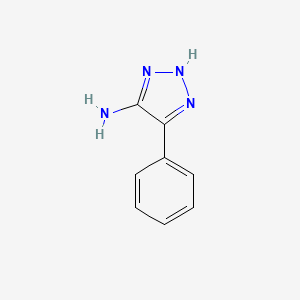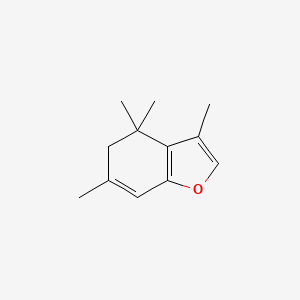
3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran: is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological and pharmacological activities This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydrobenzofuran core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation reactions, where a benzofuran precursor is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and cost-effectiveness. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
化学反应分析
Types of Reactions: 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated benzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran compounds.
科学研究应用
Chemistry: In chemistry, 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antifungal properties. Researchers are investigating its efficacy against various pathogens and its mechanism of action at the cellular level.
Medicine: In the field of medicine, derivatives of 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran are being explored for their potential therapeutic effects. Studies are ongoing to evaluate their use as anti-inflammatory agents, anticancer drugs, and neuroprotective compounds.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Benzofuran: The parent compound, known for its wide range of biological activities.
2,3-Dihydrobenzofuran: A structurally similar compound with different reactivity and applications.
4,5-Dimethylbenzofuran: Another methylated derivative with distinct chemical properties.
Uniqueness: 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran stands out due to its multiple methyl groups, which confer unique steric and electronic properties. These modifications can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89880-37-5 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
3,4,4,6-tetramethyl-5H-1-benzofuran |
InChI |
InChI=1S/C12H16O/c1-8-5-10-11(9(2)7-13-10)12(3,4)6-8/h5,7H,6H2,1-4H3 |
InChI 键 |
JFLYPEQOTPMJFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CO2)C)C(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


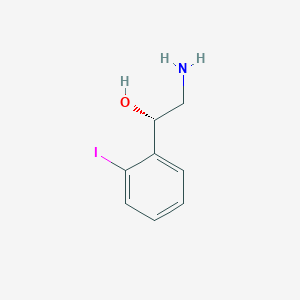

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

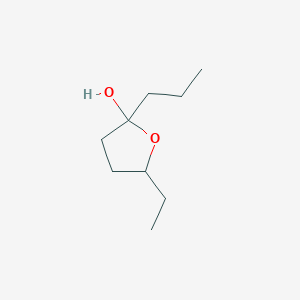
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)

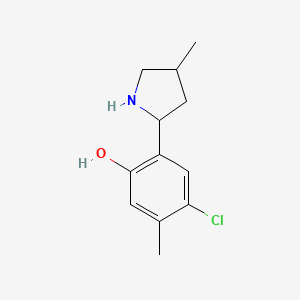
![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
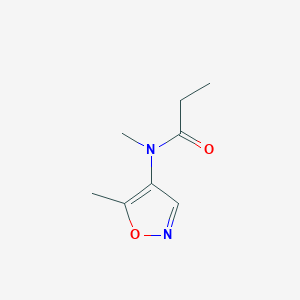
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
